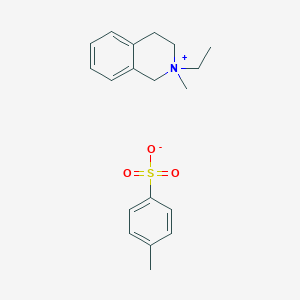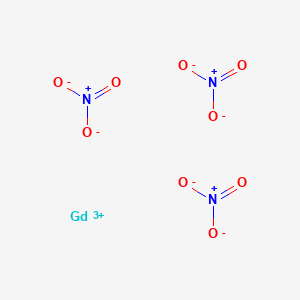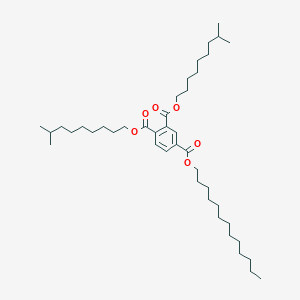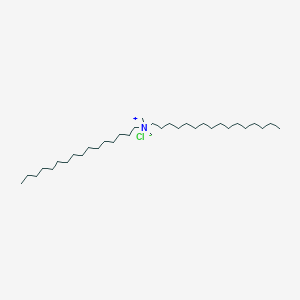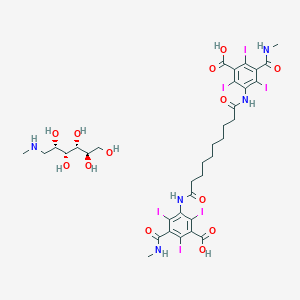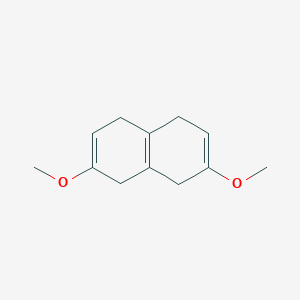
2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene
Overview
Description
Synthesis Analysis
The synthesis of tetrahydronaphthalene derivatives is well-documented in the provided papers. For instance, a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol is described, involving methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation . Another paper outlines the synthesis of 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene and its reactivity in cyclodimerization reactions . Additionally, an enantioselective synthesis of a key intermediate in the synthesis of anthracycline antibiotics is reported, starting with a Sharpless asymmetric dihydroxylation . These methods could potentially be adapted for the synthesis of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene.
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives is crucial for their reactivity and function. The structure of 3,3',4,4'-tetrahydro-2-methylidenespiro[naphthalene-1(2H),2(1H)-phenanthrene] was established by single-crystal X-ray diffraction analysis . This highlights the importance of structural analysis in understanding the properties of such compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions involving tetrahydronaphthalene derivatives. For example, the cyclodimerization of 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene and its cycloreversion under flash-pyrolysis conditions are discussed . Another study reports the synthesis of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives and their tumor inhibitory and antioxidant activities . These reactions are indicative of the chemical versatility of tetrahydronaphthalene derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene are not directly reported, the properties of similar compounds can be inferred. For instance, the synthesis of anthracycline antibiotic intermediates suggests that these compounds have significant biological activity . The antioxidant activity of certain derivatives also indicates potential for pharmacological applications .
Scientific Research Applications
Asymmetric Synthesis
A significant application of 2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene derivatives is in asymmetric synthesis. For instance, the asymmetric synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene has been achieved with high optical purity. This compound is a precursor to other chemically significant substances (Charlton, Koh, & Plourde, 1990).
Synthesis of Antitumor Agents
These compounds are key intermediates in the synthesis of antitumor anthracyclinones, a class of compounds used in cancer treatment. For example, the metal ammonia reduction of 2-acetyl-5,8-dimethoxynaphthalene, a closely related compound, leads to the production of crucial intermediates for anthracyclinone synthesis (Rao, Deshpande, & Reddy, 1982).
Enantioselective Synthesis
The enantioselective synthesis of (R)-2-acetyl-2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene, an intermediate in anthracycline antibiotics synthesis, has been reported. This synthesis route demonstrates the potential of these compounds in producing pharmacologically active agents (Badalassi et al., 2001).
Synthesis of Antimicrobial Compounds
2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene derivatives have also been used in the synthesis of antimicrobial drugs. A derivative synthesized and characterized through various spectroscopic techniques showed potential as an active antimicrobial agent (Sharma et al., 2022).
Photochemistry Studies
These compounds have been studied in the context of photochemistry, leading to insights into the behavior of various photoproducts. Understanding the photochemical properties of these compounds can lead to applications in material sciences and photochemical synthesis (Beckwith et al., 1988).
properties
IUPAC Name |
2,7-dimethoxy-1,4,5,8-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h5-6H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPPYWWWEVISEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CCC2=C(C1)CC(=CC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883531 | |
| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethoxy-1,4,5,8-tetrahydronaphthalene | |
CAS RN |
1614-82-0 | |
| Record name | 1,4,5,8-Tetrahydro-2,7-dimethoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1614-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001614820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene, 1,4,5,8-tetrahydro-2,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1614-82-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



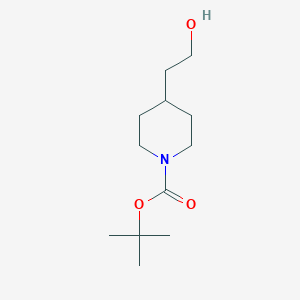
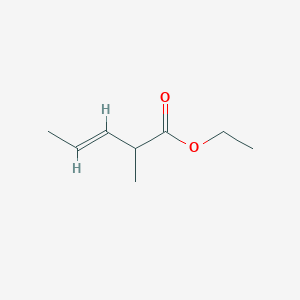
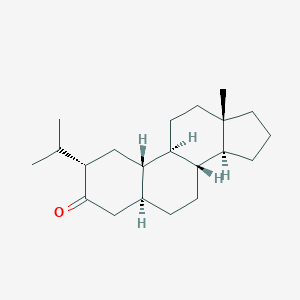
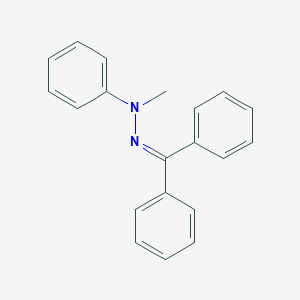
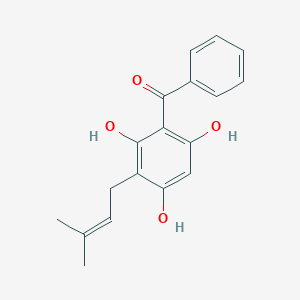
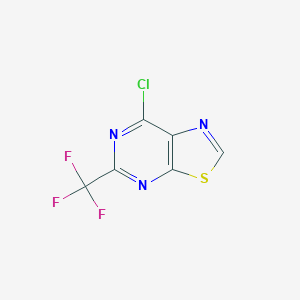
![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)
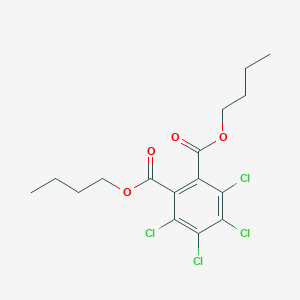
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)
